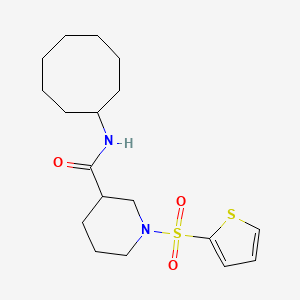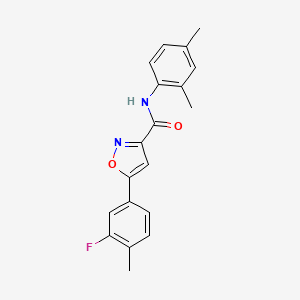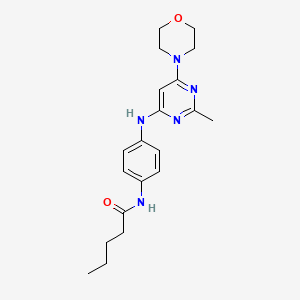
N-cyclooctyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a cyclooctyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene-2-Sulfonyl Group: This step often involves sulfonylation reactions where thiophene derivatives are treated with sulfonyl chlorides under basic conditions.
Attachment of the Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE:
Thiophene Derivatives: Commonly used in organic electronics and pharmaceuticals.
Piperidine Derivatives: Widely used in medicinal chemistry for the development of various drugs
Uniqueness
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its combination of a cyclooctyl group, thiophene-2-sulfonyl group, and piperidine ring, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H28N2O3S2 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
N-cyclooctyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O3S2/c21-18(19-16-9-4-2-1-3-5-10-16)15-8-6-12-20(14-15)25(22,23)17-11-7-13-24-17/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21) |
Clave InChI |
GLKWQLRGYKMNNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-chloro-3-methylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B14983620.png)

![1,3-dimethyl-5-[5-(5-methylthiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14983627.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14983628.png)
![1-benzyl-4-[(4-chlorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14983629.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14983635.png)
![N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983650.png)
![(5Z)-3-benzyl-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14983652.png)
![2-(4-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14983658.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B14983675.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14983685.png)
![1-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14983693.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14983694.png)
